molecular formula C13H22O2 B093896 Linalyl propionate CAS No. 144-39-8

Linalyl propionate

Cat. No.: B093896
CAS No.: 144-39-8
M. Wt: 210.31 g/mol
InChI Key: WAQIIHCCEMGYKP-UHFFFAOYSA-N
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Description

Linalyl propionate is an organic compound classified as an ester, specifically the ester of linalool and propionic acid. It is known for its pleasant floral and herbal aroma, making it a valuable component in the fragrance and flavor industries. This compound is naturally found in various essential oils, including those of green tea and Annona muricata fresh fruit pulp .

Mechanism of Action

Target of Action

Linalyl propionate is primarily used as a flavor and fragrance agent . It falls into the category of modern bergamot-lavender notes . Its primary targets are the olfactory receptors in the nose and taste receptors in the mouth, where it imparts a fresh, citrus, and floral aroma .

Mode of Action

The interaction of this compound with its targets is primarily through the binding to the olfactory receptors in the nose and taste receptors in the mouth. This binding triggers a signal transduction pathway that leads to the perception of its distinctive aroma .

Biochemical Pathways

These impulses are then transmitted to the brain, where they are interpreted as the distinctive aroma of this compound .

Pharmacokinetics

It is likely metabolized by the liver and excreted through the kidneys .

Result of Action

The primary result of this compound’s action is the perception of its distinctive aroma. This aroma can contribute to the overall sensory experience of a product, enhancing its appeal to consumers . It’s also used in fragrances designed for functional products due to its excellent stability and intensive clean, fresh character .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its aroma can be affected by the presence of other aromatic compounds. Its stability and efficacy can also be influenced by factors such as temperature, pH, and light exposure . This compound is known for its excellent stability, making it ideal for use in a variety of products .

Preparation Methods

Synthetic Routes and Reaction Conditions: Linalyl propionate can be synthesized through the esterification of linalool with propionic acid or propionic anhydride. The reaction typically involves the use of a catalyst such as 4-dimethylaminopyridine to enhance the reaction rate and yield . The reaction conditions often include maintaining an anhydrous environment and controlling the temperature to optimize the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of linalool and propionic acid into a reactor, where the esterification occurs under controlled temperature and pressure conditions. The product is then purified through distillation to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions: Linalyl propionate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes and acids.

    Reduction: Reduction reactions can convert it back to linalool.

    Substitution: It can participate in nucleophilic substitution reactions, where the propionate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions can be employed under basic conditions.

Major Products Formed:

    Oxidation: Linalyl aldehyde and linalyl acid.

    Reduction: Linalool.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Linalyl propionate has diverse applications in scientific research:

Comparison with Similar Compounds

Linalyl propionate is often compared with other esters of linalool, such as linalyl acetate and linalyl butyrate. These compounds share similar structural features but differ in their ester groups, leading to variations in their aroma profiles and chemical reactivity . For example:

    Linalyl acetate: Known for its sweet, citrus-like odor.

    Linalyl butyrate: Exhibits a fruity aroma.

Uniqueness: this compound stands out due to its balanced floral and herbal scent, making it a versatile ingredient in various applications. Its stability and ease of synthesis further enhance its appeal in industrial applications.

Conclusion

This compound is a valuable compound with a wide range of applications in fragrance, flavor, and scientific research. Its unique properties and versatility make it an important subject of study in various fields, from chemistry to medicine.

Properties

IUPAC Name

3,7-dimethylocta-1,6-dien-3-yl propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2/c1-6-12(14)15-13(5,7-2)10-8-9-11(3)4/h7,9H,2,6,8,10H2,1,3-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQIIHCCEMGYKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC(C)(CCC=C(C)C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047574
Record name 3,7-Dimethylocta-1,6-dien-3-yl propanoate
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Molecular Weight

210.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless or almost colourless liquid with a fresh, floral, sweet, fruity, pear-like odour
Record name Linalyl propionate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030425
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Record name Linalyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/361/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

115.00 °C. @ 10.00 mm Hg
Record name Linalyl propionate
Source Human Metabolome Database (HMDB)
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Solubility

17 mg/L @ 20 °C (exp), soluble in alcohol and most fixed oils; slightly soluble in propylene glycol; insoluble in glycerol, 1 ml in 7 ml 70% alcohol; 1 ml in 2 ml 80% alcohol (in ethanol)
Record name Linalyl propionate
Source Human Metabolome Database (HMDB)
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Record name Linalyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/361/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.893-0.902
Record name Linalyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/361/
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CAS No.

144-39-8
Record name Linalyl propionate
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Record name 3,7-Dimethyl-1,6-octadien-3-yl propionate
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Record name Linalyl propionate
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Record name 1,6-Octadien-3-ol, 3,7-dimethyl-, 3-propanoate
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Record name 3,7-Dimethylocta-1,6-dien-3-yl propanoate
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Record name Linalyl propionate
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Record name LINALYL PROPIONATE
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Record name Linalyl propionate
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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